REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]2[N:7]3[CH:12]=[C:11]([CH2:13][OH:14])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1>C(Cl)Cl.CN(C=O)C.O=[Mn]=O>[CH:13]([C:11]1[N:10]=[C:8]2[N:7]([CH:12]=1)[C:6]1[CH:15]=[CH:16][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[S:9]2)=[O:14] |f:1.2|
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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COC1=CC2=C(N3C(S2)=NC(=C3)CO)C=C1
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Name
|
aldehyde
|
Quantity
|
822 mg
|
Type
|
reactant
|
Smiles
|
|
Name
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methylene chloride DMF
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl.CN(C)C=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was isolated as brown solid
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N=C2SC3=C(N2C1)C=CC(=C3)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |